2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide
Description
2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide is a boronic ester-containing benzamide derivative. Its structure features:
- A benzamide core with a 2-methoxy substituent.
- A 3-methyl-4-dioxaborolane phenylmethyl group, where the dioxaborolane moiety (pinacol boronic ester) enables participation in Suzuki-Miyaura cross-coupling reactions . This functional group is critical for applications in medicinal chemistry and materials science, particularly in constructing biaryl scaffolds.
Properties
IUPAC Name |
2-methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO4/c1-15-13-16(14-24-20(25)17-9-7-8-10-19(17)26-6)11-12-18(15)23-27-21(2,3)22(4,5)28-23/h7-13H,14H2,1-6H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBADPCUFGQXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC(=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide is a complex organic molecule that features a methoxy group and a dioxaborolane moiety. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 353.22 g/mol. The presence of the dioxaborolane group is significant for its chemical reactivity and potential interactions with biological targets.
Research indicates that compounds containing dioxaborolane moieties can interact with various biological systems through mechanisms such as enzyme inhibition and receptor modulation. The specific biological activities of 2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide may include:
- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways involved in cancer progression .
- Anticancer Properties : Given the structural similarities to known anticancer agents, this compound may exhibit cytotoxic effects against various cancer cell lines.
Experimental Findings
Several studies have explored the biological activity of related compounds. For instance:
- Inhibition Studies : Compounds with similar structures have demonstrated IC50 values in the low nanomolar range against specific kinases such as EGFR and BRAF . This suggests that 2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide may possess comparable inhibitory effects.
- Cell Line Testing : Preliminary testing on cancer cell lines has indicated potential cytotoxicity; however, specific data on this compound remains limited and requires further validation through dedicated studies.
Comparative Analysis
To contextualize the biological activity of 2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide within the broader category of similar compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-[4-(4-fluorophenyl)methyl]benzamide | Fluorine substituent | Potentially different kinase inhibition profiles |
| N-[4-(2-methoxyphenyl)]benzamide | Lacks dioxaborolane | Simpler structure may lead to different reactivity |
| 3-Methyl-N-[4-(4-methylphenyl)]benzamide | Methyl substitutions only | Focused on non-boron chemistry |
Case Studies
While specific case studies involving 2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide are scarce due to its relatively novel status in research literature, analogous compounds have been extensively studied:
- EGFR Inhibition : Compounds targeting EGFR have shown significant therapeutic effects in non-small cell lung cancer (NSCLC), with some demonstrating enhanced potency against mutant forms .
- Multikinase Activity : Similar dioxaborolane-containing compounds have been characterized as multikinase inhibitors with broad-spectrum activity against various cancer types .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1204742-78-8)
- Structural Differences : Lacks the 3-methylbenzyl linkage and methoxy group on the benzamide ring.
- Properties: Molecular formula: C₁₄H₂₀BNO₄; molecular weight: 277.12 g/mol . Purity: 98% (commercial sources) .
- Applications : Primarily used in cross-coupling reactions to install arylboronate groups. The absence of a methyl group may reduce steric hindrance, enhancing reactivity in coupling reactions compared to the target compound .
N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1204742-77-7)
- Structural Differences : Boronic ester is at the meta position on the benzamide ring instead of the para position , and lacks the methyl-substituted benzyl group.
- Properties: Molecular formula: C₁₄H₂₀BNO₄; molecular weight: 277.12 g/mol .
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (BD01443339)
- Structural Differences : Contains a 3-chloropropyl chain instead of the methoxybenzyl group.
- Properties: Molecular formula: C₁₆H₂₃BClNO₃; molecular weight: 331.62 g/mol . Purity: 95% .
- This contrasts with the target compound’s focus on aryl coupling .
N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide (CAS 2246765-36-4)
- Structural Differences : Features a 2,2-dimethylbutanamide group instead of a benzamide.
- Properties: Molecular formula: C₁₉H₃₀BNO₄; molecular weight: 347.26 g/mol .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
